molecular formula C27H35N3O7S2 B2451779 diethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449781-74-2

diethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2451779
CAS No.: 449781-74-2
M. Wt: 577.71
InChI Key: JBACQXDNKMXNQJ-UHFFFAOYSA-N
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Description

Diethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C27H35N3O7S2 and its molecular weight is 577.71. The purity is usually 95%.
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Properties

IUPAC Name

diethyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O7S2/c1-5-36-26(32)23-21-11-12-29(27(33)37-6-2)16-22(21)38-25(23)28-24(31)19-7-9-20(10-8-19)39(34,35)30-14-17(3)13-18(4)15-30/h7-10,17-18H,5-6,11-16H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBACQXDNKMXNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound with potential therapeutic applications. Its structure suggests it may interact with various biological targets, particularly in the context of cancer treatment and other diseases where modulation of signaling pathways is crucial.

Chemical Structure

The compound features a thieno[2,3-c]pyridine core, which is notable for its biological activity. The presence of the piperidinyl sulfonamide moiety enhances its pharmacological profile.

Targeting PI3K Pathway

Research indicates that compounds similar to this compound may inhibit the phosphoinositide 3-kinase (PI3K) pathway. This pathway is often overactive in various cancers. For instance, a related compound demonstrated an IC50 value of 31.8 ± 4.1 nM against PI3Kα, indicating significant inhibitory potential .

Antiproliferative Effects

The compound has shown promising antiproliferative activity against several cancer cell lines. In vitro studies have indicated that similar derivatives can induce dose-dependent cytotoxicity in ovarian cancer cells (A2780), suggesting that this compound might exhibit comparable effects .

Safety Profile

In preliminary safety assessments, related compounds have shown good stability and safety profiles in Ames and hERG tests. These findings suggest that this compound may possess a favorable toxicity profile suitable for further development .

Case Studies

  • Compound 17p : A closely related compound exhibited significant selectivity against PI3K isoforms with an IC50 of 15.4 ± 1.9 nM for PI3Kδ and demonstrated excellent liver microsomal stability in both rat and human models .
  • Mechanism of Action : The mechanism by which these compounds exert their effects involves the modulation of apoptotic pathways and interference with cell cycle progression in cancer cells .

Data Summary

Parameter Value
PI3Kα IC50 31.8 ± 4.1 nM
PI3Kδ IC50 15.4 ± 1.9 nM
Antiproliferative Activity Effective against A2780
Liver Microsomal Stability (Rat) Half-life: 38.5 min
Liver Microsomal Stability (Human) Half-life: 127.9 min
Bioavailability 46.2%

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including (1) constructing the thieno[2,3-c]pyridine core via cyclization of cyanoacetate derivatives and 4-oxopiperidine carboxylates, (2) sulfonamide coupling at the benzamido position using 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoic acid, and (3) esterification of the pyridine dicarboxylate groups. Key optimizations include:

  • Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .
  • Catalyst selection : Using coupling agents like HATU or DCC for sulfonamide bond formation to improve yields .
  • Purification : Employing column chromatography or recrystallization with ethyl ether/ethanol mixtures to isolate intermediates .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of the thienopyridine core and sulfonamide substitution (e.g., δ 2.64–2.67 ppm for dihydrothieno protons) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+1]+ = 299.1 for ethyl ester derivatives) .
  • HPLC : Monitors reaction progress and purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What initial bioactivity screening approaches are recommended?

  • Kinase inhibition assays : Test against kinases (e.g., MAPK, PI3K) due to structural similarity to known thienopyridine inhibitors .
  • In vitro cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to evaluate antiproliferative effects .
  • Calcium channel modulation : Assess vasorelaxation in aortic ring models, a common target for dihydropyridine analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve target affinity?

  • Modify substituents : Replace the 3,5-dimethylpiperidine sulfonyl group with bulkier analogs (e.g., 2-methylpiperidine) to enhance hydrophobic interactions with kinase ATP-binding pockets .
  • Ester hydrolysis : Convert diethyl esters to carboxylic acids to improve solubility and binding to polar residues in target proteins .
  • Bioisosteric replacement : Substitute the thienopyridine core with pyrazolo[3,4-b]pyridine to evaluate changes in potency .

Q. How can low yields in sulfonamide coupling reactions be resolved?

  • Solvent optimization : Use anhydrous DMF instead of THF to stabilize reactive intermediates .
  • Stoichiometric adjustments : Increase sulfonyl chloride equivalents to 1.2–1.5x to drive the reaction to completion .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, improving yields by 15–20% .

Q. How to address contradictory bioactivity data across assay models?

  • Assay standardization : Normalize cell culture conditions (e.g., serum concentration, passage number) to reduce variability in IC50 values .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions (e.g., with cytochrome P450 enzymes) .
  • Computational validation : Compare molecular docking results across multiple protein conformations to reconcile discrepancies in binding modes .

Q. Which computational methods predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., PDB: 1ATP) to prioritize high-affinity analogs .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
  • QSAR modeling : Corrogate substituent electronic parameters (Hammett σ) with IC50 values to guide rational design .

Q. How to validate molecular interactions using X-ray crystallography?

  • Co-crystallization : Soak purified protein targets (e.g., kinases) with the compound at 10 mM concentration in crystallization buffers .
  • Data collection : Resolve structures to ≤2.0 Å resolution using synchrotron radiation (e.g., λ = 0.978 Å) to visualize sulfonamide hydrogen bonds .
  • Refinement : Use Phenix or SHELXL to model ligand occupancy and B-factors, confirming binding site occupancy .

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